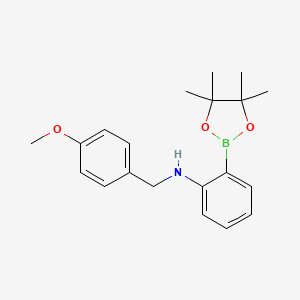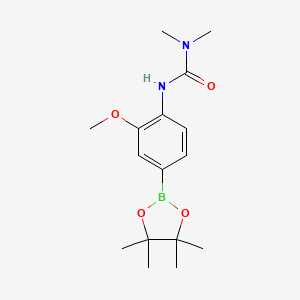![molecular formula C21H22BNO2 B8085826 B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid](/img/structure/B8085826.png)
B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid: is an organoboron compound that has garnered interest in various fields of chemistry and material science. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a bis(phenylmethyl)amino group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of benzylamine with benzyl chloride to form bis(phenylmethyl)amine.
Coupling with Boronic Acid: The bis(phenylmethyl)amine is then coupled with 4-bromobenzylboronic acid under Suzuki-Miyaura coupling conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid can undergo oxidation reactions to form corresponding boronic esters or boroxines.
Reduction: The compound can be reduced to form boronic esters or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or organometallic reagents under basic conditions.
Major Products:
Oxidation: Boronic esters or boroxines.
Reduction: Boronic esters or alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid is widely used in organic synthesis as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is explored for its potential as a boron carrier in neutron capture therapy, a type of cancer treatment. Its ability to form stable complexes with diols makes it useful in the design of drug delivery systems .
Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in sensors and catalysts .
Mécanisme D'action
The mechanism of action of B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including drug delivery and catalysis. The compound interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Phenylboronic acid: A simpler analog with a single phenyl ring attached to the boronic acid group.
4-Methoxyphenylboronic acid: Contains a methoxy group on the phenyl ring, offering different reactivity and solubility properties.
4-Trifluoromethylphenylboronic acid: Features a trifluoromethyl group, which enhances its electron-withdrawing properties and stability.
Uniqueness: B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid stands out due to its bis(phenylmethyl)amino substitution, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic structures .
Propriétés
IUPAC Name |
[4-[(dibenzylamino)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO2/c24-22(25)21-13-11-20(12-14-21)17-23(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14,24-25H,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOBYOQMNHOEJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![B-[4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B8085764.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-Piperidineethanesulfonamide](/img/structure/B8085776.png)
![Ethanesulfonamide, 2-(cyclopropylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8085783.png)

![Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8085794.png)


![Benzeneacetamide, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8085846.png)

![4-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide](/img/structure/B8085870.png)

